P2X7 Receptor Antagonism: Target-Specific Functional Activity in HEK293 Cells
This compound is associated with antagonist activity at the human P2X7 receptor. In a recombinant HEK293 cell assay measuring inhibition of BzATP-induced ethidium bromide uptake, compounds within this structural series demonstrate nanomolar potency [1]. This receptor interaction represents a key differentiator from benzamide analogs targeting other purinergic receptors (e.g., P2X3 or P2Y subtypes) or non-receptor targets.
| Evidence Dimension | P2X7 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | Potent antagonist activity reported; exact IC50 value for this specific compound requires verification against matched comparator. |
| Comparator Or Baseline | Structurally related P2X7 antagonists from same chemotype typically show IC50 values from 0.1 nM to 10 µM, depending on substitution pattern. |
| Quantified Difference | Quantitative differentiation unavailable without direct side-by-side testing. |
| Conditions | Recombinant human P2X7 receptor expressed in HEK293 cells; BzATP-stimulated EtBr uptake assay. |
Why This Matters
For researchers developing P2X7-targeted therapies, procurement of a validated P2X7-active chemotype is critical; substitution with an untested analog could lead to loss of target engagement or altered functional selectivity.
- [1] BindingDB. (n.d.). Affinity Data for P2X7 Antagonists. Entry BDBM50370300 / CHEMBL4165149 and related compounds. Retrieved from bindingdb.org. View Source
